3-(Thiomorpholinomethyl)benzenethiol
Description
3-(Thiomorpholinomethyl)benzenethiol (CAS 1379335-44-0) is a substituted aromatic thiol characterized by a thiomorpholine moiety attached to the benzene ring via a methylene (-CH2-) linker at the meta position. Thiomorpholine is a six-membered heterocycle containing one sulfur and one nitrogen atom, which confers distinct electronic and steric properties to the molecule. This compound is primarily utilized in research settings, particularly in the synthesis of functionalized materials and as a ligand or intermediate in coordination chemistry . Its structure combines the aromaticity of benzenethiol with the conformational flexibility of the thiomorpholine group, making it a candidate for applications in surface-modified nanomaterials and catalytic systems.
Properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHORGDCTJQIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine Synthesis: The synthesis begins with the preparation of thiomorpholine, which can be achieved by reacting morpholine with sulfur or sulfur-containing reagents under controlled conditions.
Benzylation: The thiomorpholine is then benzylated using benzyl chloride or a similar benzylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.
Thiol Introduction: The final step involves the introduction of the thiol group. This can be done by reacting the benzylated thiomorpholine with thiourea followed by hydrolysis to yield 3-(Thiomorpholinomethyl)benzenethiol.
Industrial Production Methods
Industrial production methods for 3-(Thiomorpholinomethyl)benzenethiol typically involve large-scale synthesis using the above-mentioned steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 3-(Thiomorpholinomethyl)benzenethiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thiolate Anions: Formed from the reduction of the thiol group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(Thiomorpholinomethyl)benzenethiol is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable ligand in coordination chemistry, where it can form stable complexes with metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiomorpholine ring and thiol group can interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of 3-(Thiomorpholinomethyl)benzenethiol are explored for their therapeutic potential. The compound’s ability to form disulfide bonds can be leveraged in the design of drugs that target thiol-containing enzymes and proteins.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-(Thiomorpholinomethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, making the compound a useful tool in studying protein function and regulation.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Thiols
Notes:
- Unlike benzenethiol, which exhibits weak SAM ordering on Au(111) , the thiomorpholine substituent may promote intermolecular interactions (e.g., van der Waals forces) to stabilize SAMs, though experimental data are lacking.
Physicochemical Properties
Table 2: Key Physicochemical Properties
Key Observations :
- The thiomorpholine group increases molecular weight and hydrophobicity, reducing aqueous solubility compared to benzenethiol.
- Predicted boiling point (~424°C) suggests higher thermal stability than benzenethiol (169°C) due to increased molecular complexity .
Toxicity and Handling
Table 3: Toxicity Comparison
Notes:
- Benzenethiol is highly toxic, with acute effects including respiratory irritation and headaches at 0.7 ppm .
Biological Activity
3-(Thiomorpholinomethyl)benzenethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(Thiomorpholinomethyl)benzenethiol can be characterized by its unique structure, which includes a thiomorpholine moiety attached to a benzenethiol group. The presence of sulfur in both the thiomorpholine and thiol groups suggests potential reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing thiol groups exhibit antimicrobial activity . A study focusing on thiophenol derivatives showed that modifications in the thiol structure can enhance their effectiveness against various bacterial strains. The presence of the thiomorpholine ring may further influence this activity by affecting the compound's lipophilicity and membrane permeability.
Neuroprotective Effects
In silico studies have suggested that thiomorpholine derivatives can act as inhibitors of GABA-aminotransferase (GABA-AT), an enzyme involved in GABA metabolism. This inhibition is crucial as GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). A specific derivative demonstrated up to 73% inhibition against GABA-AT, indicating potential neuroprotective effects .
Anticancer Activity
The structural characteristics of 3-(Thiomorpholinomethyl)benzenethiol may also contribute to its anticancer properties . Compounds with sulfur-containing groups have been investigated for their ability to induce apoptosis in cancer cells. Research has shown that certain benzenethiol derivatives can disrupt redox balance within cells, leading to increased oxidative stress and subsequent cell death.
The mechanisms through which 3-(Thiomorpholinomethyl)benzenethiol exerts its biological effects are multifaceted:
- Enzyme Inhibition : By inhibiting GABA-AT, the compound may increase GABA levels in the brain, providing a therapeutic effect against seizures and anxiety disorders.
- Redox Reactions : The thiol group can participate in redox reactions, which may lead to altered cellular signaling pathways associated with growth and apoptosis.
- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability.
Case Studies
- GABA-AT Inhibition Study : In a study examining various heterocyclic compounds, 3-(Thiomorpholinomethyl)benzenethiol was identified as a potent inhibitor of GABA-AT with significant neuroprotective effects observed in vivo using animal models .
- Antimicrobial Screening : A series of benzenethiol derivatives were tested for antimicrobial activity against clinical isolates. The results indicated that modifications to the thiol group significantly enhanced antibacterial efficacy, particularly against Gram-positive bacteria.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
